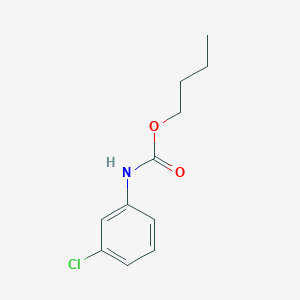
Carbamic acid, 3-chlorophenyl-, butyl ester
描述
Carbamic acid, 3-chlorophenyl-, butyl ester is an organic compound with the molecular formula C_11H_14ClNO_2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group, and the phenyl ring is substituted with a chlorine atom at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
属性
CAS 编号 |
2445-41-2 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
butyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI 键 |
BNTSUNVFPLPWCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 3-chlorophenyl-, butyl ester typically involves the reaction of 3-chlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3-Chlorophenyl isocyanate+Butanol→Carbamic acid, 3-chlorophenyl-, butyl ester
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions: Carbamic acid, 3-chlorophenyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and butanol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Chlorophenyl carbamic acid and butanol.
Substitution: Various substituted carbamic acid derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, 3-chlorophenyl-, butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
作用机制
The mechanism of action of carbamic acid, 3-chlorophenyl-, butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities, where it targets essential enzymes in microbial cells.
相似化合物的比较
Carbamic acid, 3-chlorophenyl-, butyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 3-chlorophenyl-, methyl ester
- Carbamic acid, 3-chlorophenyl-, ethyl ester
- Carbamic acid, phenyl-, butyl ester
Uniqueness:
- The presence of the butyl group in this compound imparts unique physical and chemical properties compared to its methyl and ethyl counterparts. The longer alkyl chain can influence its solubility, reactivity, and biological activity.
- The chlorine substitution on the phenyl ring also differentiates it from non-chlorinated analogs, affecting its reactivity and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


